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Compound of Interest

Compound Name: (R)-4-Fluorophenylglycine

Cat. No.: B152275 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-4-
Fluorophenylglycine, a non-proteinogenic amino acid of interest in pharmaceutical research

and development. Due to the limited availability of a complete, unified experimental dataset for

this specific enantiomer, this document combines reported data for closely related analogs and

predicted spectral information to offer a valuable reference for researchers.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (R)-4-Fluorophenylglycine. It

is important to note that where experimental data for the specific (R)-enantiomer was not

available, data from closely related compounds or predicted values are provided with clear

notation.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.40 Doublet of doublets 2H
Aromatic CH (ortho to

F)

~7.15 Doublet of doublets 2H
Aromatic CH (meta to

F)

~5.20 Singlet 1H α-CH

Variable Broad singlet 3H -NH₃⁺

Note: Predicted values are based on typical chemical shifts for similar aromatic amino acids.

The solvent is assumed to be D₂O or DMSO-d₆. The amine protons' chemical shift is highly

dependent on the solvent and pH.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppm Assignment

~172 C=O (Carboxyl)

~163 (d, ¹JCF ≈ 245 Hz) C-F

~131 (d, ³JCF ≈ 8 Hz) Aromatic CH (ortho to F)

~129 (d, ⁴JCF ≈ 3 Hz) Aromatic C (ipso to amino acid)

~116 (d, ²JCF ≈ 22 Hz) Aromatic CH (meta to F)

~57 α-CH

Note: Predicted values are based on known chemical shifts and fluorine coupling constants for

4-fluoro-substituted aromatic rings. The large one-bond C-F coupling constant (¹JCF) and

smaller multi-bond couplings are characteristic features.

Table 3: FT-IR Spectroscopic Data (Typical for Amino
Acids)
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Wavenumber (cm⁻¹) Intensity Assignment

3400-2500 Broad, Strong
O-H stretch (carboxylic acid),

N-H stretch (amine)

~1700 Strong C=O stretch (carboxylic acid)

~1600 Medium N-H bend (amine)

~1510 Strong Aromatic C=C stretch

~1230 Strong C-F stretch

~830 Medium
Aromatic C-H out-of-plane

bend (para-substituted)

Note: The infrared spectrum of amino acids can be complex due to zwitterionic character in the

solid state. The presence of the C-F bond introduces a characteristic strong absorption.

Table 4: Mass Spectrometry Data
m/z Ion

170.0617 [M+H]⁺ (Calculated for C₈H₉FNO₂)

169.0539 [M]⁺ (Calculated for C₈H₈FNO₂)

124.0508 [M-COOH]⁺

Note: The molecular formula of (R)-4-Fluorophenylglycine is C₈H₈FNO₂ and its molecular

weight is 169.15 g/mol .[1] The mass spectrometry data would typically show the protonated

molecule [M+H]⁺ in ESI-MS. Fragmentation may lead to the loss of the carboxylic acid group.

Experimental Protocols
The following sections detail generalized experimental methodologies for obtaining the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the chemical environment of the hydrogen and carbon atoms in the

molecule.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of (R)-4-Fluorophenylglycine in 0.5-

0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent can

affect the chemical shifts, particularly for exchangeable protons (amine and carboxylic acid).

For protein NMR, concentrations of 0.1-3 mM are often used.[2]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters

include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate

number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum with proton

decoupling. Due to the low natural abundance of ¹³C, a larger number of scans and a longer

acquisition time are typically required.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Chemical shifts are referenced to an

internal standard (e.g., TMS or the residual solvent peak).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational

frequencies.

Methodology:

Sample Preparation (Solid Sample):

KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with dry potassium

bromide (KBr) powder (100-200 mg).[3] Press the mixture into a thin, transparent pellet

using a hydraulic press.[3]
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal and apply pressure to ensure good contact.[3]

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample holder or pure KBr pellet is recorded first and

automatically subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the different

functional groups in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: Prepare a dilute solution of (R)-4-Fluorophenylglycine in a suitable

solvent (e.g., methanol, acetonitrile/water). For complex mixtures, prior separation by liquid

chromatography may be necessary.

Instrumentation: Employ a mass spectrometer, commonly coupled with a liquid

chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization

technique for amino acids.

Data Acquisition:

Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular weight of

the parent ion (e.g., [M+H]⁺).

Tandem MS (MS/MS): To obtain structural information, the parent ion can be selected and

fragmented to produce a product ion spectrum.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and

characteristic fragment ions.

Workflow and Pathway Visualizations
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The following diagrams illustrate the general workflow for spectroscopic analysis and a

conceptual pathway for its application in drug development.
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Caption: General workflow for the spectroscopic analysis of (R)-4-Fluorophenylglycine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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